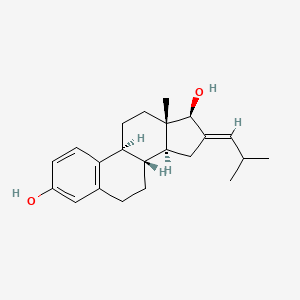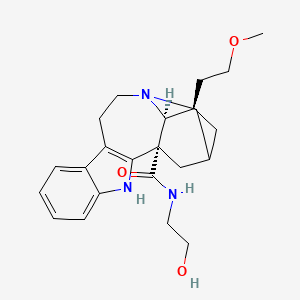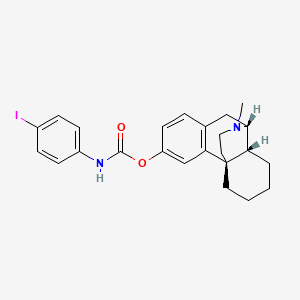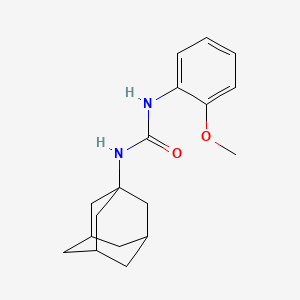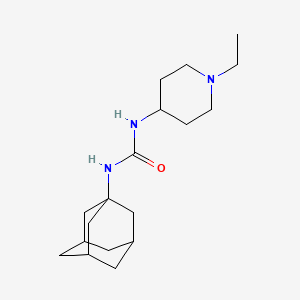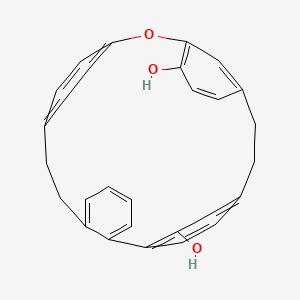
17-dehydroxyriccardin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-dehydroxyriccardin C is a small molecular compound with the chemical formula C28H24O3. It is a derivative of Riccardin C and is known for its complex structure, which includes multiple aromatic rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 17-dehydroxyriccardin C may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
17-dehydroxyriccardin C can undergo various chemical reactions, including:
Oxidation: The introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to reduce the compound.
Substitution: The replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce additional hydroxylated derivatives, while reduction reactions may yield simpler hydrocarbon structures .
Wissenschaftliche Forschungsanwendungen
17-dehydroxyriccardin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aromatic ring systems and hydroxyl group reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 17-dehydroxyriccardin C involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 17-dehydroxyriccardin C include other derivatives of Riccardin C and related aromatic compounds with hydroxyl groups. Examples include:
- Riccardin A
- Riccardin B
- Riccardin D
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of aromatic rings and hydroxyl groups.
Eigenschaften
Molekularformel |
C28H24O3 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2,4,6,10(29),11,13(28),15,17,19(27),22,25-dodecaene-16,24-diol |
InChI |
InChI=1S/C28H24O3/c29-26-16-11-21-6-5-20-10-15-25(27(30)17-20)24-4-2-1-3-22(24)12-7-19-8-13-23(14-9-19)31-28(26)18-21/h1-4,8-11,13-18,29-30H,5-7,12H2 |
InChI-Schlüssel |
OAEVJFPPXJHCKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




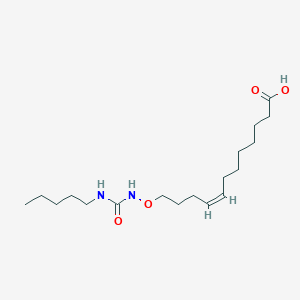
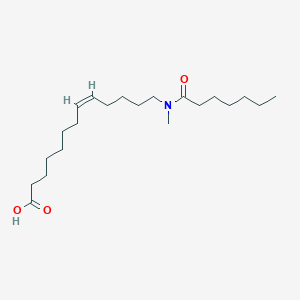
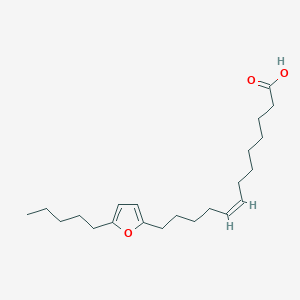
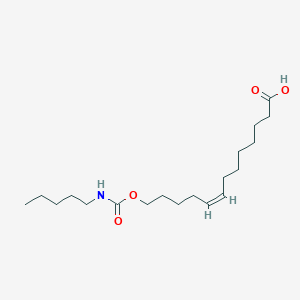
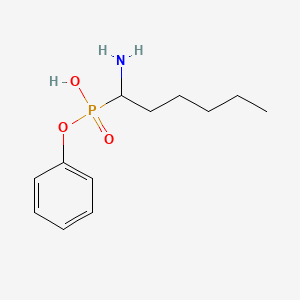
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)

